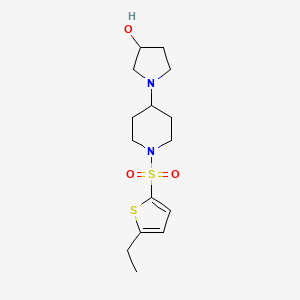

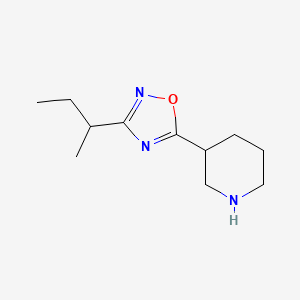

![molecular formula C4H4N6O B2811860 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 202207-24-7](/img/structure/B2811860.png)

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology .

Synthesis Analysis

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” was synthesized directly from 3,4-diaminofurazan and oxalic acid by one-step amide condensation reaction . The corresponding ionic salts were further synthesized by reaction with base .Molecular Structure Analysis

The molecular structure of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” was characterized by infrared spectrum (IR), 1H and 13C nuclear magnetic resonance (NMR) . The structures of the compounds were further characterized by X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions of “[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” involve changes on the 5- and 6-position of the oxadiazolopyrazine core . Unsymmetrical aniline derivatives bearing electron withdrawing groups are preferred compared to the symmetrical counterparts .Physical And Chemical Properties Analysis

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” has a molecular formula of C4H4N6O and an average mass of 152.114 Da . The thermal decomposition temperatures of the compounds ranged from 210.5 ℃ to 313.5 ℃ .Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis through Reaction Mapping : The reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal has been examined using reaction coordinate mapping, leading to the synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives (Willer et al., 2012).

Metal-Free Synthesis Method : A novel metal-free protocol for synthesizing 6-(het)aryl-5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines has been developed, highlighting the versatility of [1,2,5]oxadiazolo[3,4-b]pyrazine structures (Kvashnin, Rusinov, & Charushin, 2018).

Formation of Push-Pull Derivatives : The compound has been utilized in creating novel V-shaped push-pull derivatives, showcasing its role in developing materials with unique electrochemical and photophysical properties (Verbitskiy et al., 2022).

Synthesis of Dithiazolo Derivatives : The compound has been used in the synthesis of [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, demonstrating its potential in forming complex heterocyclic structures (Konstantinova et al., 2011).

Photophysical and Sensory Properties

Study of Sensitivity to Nitroaromatic Compounds : The compound has been synthesized and studied for its sensory properties with respect to nitroaromatic compounds, indicating its potential application in substance detection (Verbitskiy et al., 2018).

Investigation of Electrochemical and Photophysical Properties : [1,2,5]Oxadiazolo[3,4-b]pyrazine-based linear push-pull systems have been synthesized and their electrochemical, photophysical, and nonlinear optical properties have been investigated, showing potential for applications in photonic devices (Verbitskiy et al., 2021).

Reactivity with C-Nucleophiles : The reactivity of pyrazolo[4,3-c][1,2,5]oxadiazin-3(5H)-ones toward C-nucleophiles, leading to the synthesis of pyrazolo[3,4-b]pyrazines, has been explored, indicating its reactivity for creating diverse heterocyclic compounds (Giori et al., 1986).

Applications in Medicinal Chemistry

Antibacterial Activity : [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity against Haemophilus influenzae, suggesting their potential use in developing new antibacterial agents (Beebe et al., 2003).

Synthesis and Anticonvulsant Activity : The compound has been used in synthesizing new pyrazolo[3,4-b]pyrazines with significant anticonvulsant activity, highlighting its role in medicinal chemistry (Farghaly et al., 2014).

Mechanism of Action

properties

IUPAC Name |

[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVWKLUWAKKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NON=C2N=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

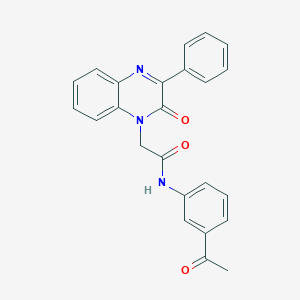

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)

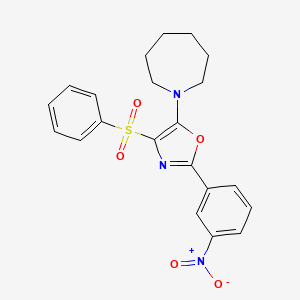

![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)

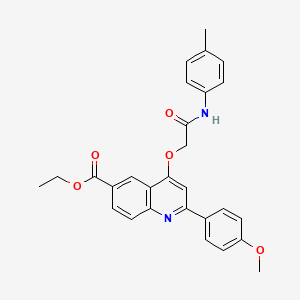

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2811785.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2811797.png)

![N-[1-(2-Chloroacetyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2811799.png)